(氟甲基)三甲基硅烷

描述

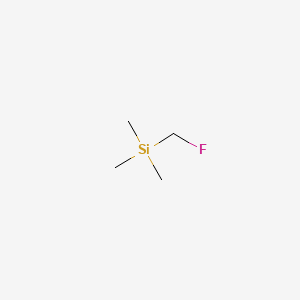

(Fluoromethyl)trimethylsilane is a chemical compound with the molecular formula C4H11FSi and a molecular weight of 106.21 . It is used for research and development purposes . It is also known as Ruppert-Prakash reagent and is extensively used for the synthesis of trifluoromethyl-containing compounds .

Synthesis Analysis

The synthesis of (Fluoromethyl)trimethylsilane involves the reaction of bromotrifluoromethane (CBrF3) and trimethylsilyl chloride (TMSCl) in the presence of an amine–phosphorus catalyst . A more recent method involves treating fluoroform (CHF3) with TMSCl and the base potassium hexamethyldisilazide to obtain (Fluoromethyl)trimethylsilane in 80% isolated yield .Molecular Structure Analysis

(Fluoromethyl)trimethylsilane contains a total of 16 bonds, including 5 non-H bonds .Chemical Reactions Analysis

(Fluoromethyl)trimethylsilane is employed as a valuable reagent for trifluoromethylation of electrophilic substrates . It is also used in the nucleophilic addition of the trifluoromethyl group to aldehydes and ketones . It generates trifluoromethide with catalytic amounts of F- (TBAF or CsF) and reacts with carbonyl compounds to produce trifluoromethylated alcohols .Physical And Chemical Properties Analysis

(Fluoromethyl)trimethylsilane is a volatile liquid . It has a molecular weight of 106.21 and a density of 0.962 g/mL at 20 °C .科学研究应用

亲核三氟甲基化

(氟甲基)三甲基硅烷用于生物活性三氟甲基硫化物的合成。它还有助于非烯醇化羰基化合物和二硫化物的亲核三氟甲基化。这涉及使用氟醇和它们的衍生物的稳定半缩氨基作为三氟甲基化剂 (Langlois 和 Billard,2003)。

在电子学中:金属间电介质

在电子领域,基于三甲基硅烷的 PECVD 工艺使用(氟甲基)三甲基硅烷沉积电介质薄膜。这包括标准电介质,如 SiO2,以及非晶态氢化碳化硅及其氧化物的低 k 电介质版本 (Loboda,1999)。

氟烯烃合成

对于合成氟烯烃,氟甲基)三甲基硅烷在 KF/18-冠-6 的存在下与芳香醛反应。该反应生成 1,3-二取代的 2-氟-2-丙烯-1-醇。此外,用 BuLi 处理氟(三丁基锡基)双(三甲基甲硅烷基)甲烷,然后加入醛,可生成(1-氟烯基)三甲基硅烷 (清水、畑和 Hiyama,2000)。

干扰氟芳烃的去质子化

(2-氟苯基)三甲基硅烷和相关化合物用于研究体积庞大的甲硅烷基取代基对氟芳烃和氯芳烃去质子化的影响。这提供了对这些化合物的反应性和动力学酸度的见解 (Heiss、Marzi、Mongin 和 Schlosser,2007)。

在氟有机化合物的合成中

(多氟有机基)三甲基硅烷用于将多氟代基团引入羰基化合物和其它多氟代化合物分子中。这项研究讨论了这些过程的特殊性和应用 (Furin 和 Bardin,1991)。

安全和危害

(Fluoromethyl)trimethylsilane is considered hazardous. If inhaled, it is advised to move the victim into fresh air and provide oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It is also advised to avoid dust formation and breathing mist, gas, or vapors .

未来方向

属性

IUPAC Name |

fluoromethyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYOSQHKLFCHSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Fluoromethyl)trimethylsilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-hydroxy-1,3-diphenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257355.png)

![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)

![5-Methyl-2-morpholinobenzo[d]oxazole](/img/structure/B3257375.png)

![2-[Methyl-(1-phenyl-propyl)-amino]-ethanol](/img/structure/B3257438.png)

![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)